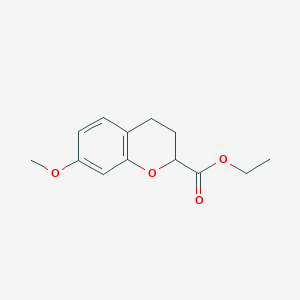![molecular formula C36H49N3O3 B13841986 (10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[77002,6010,14]hexadec-8-ene-3,5-dione” is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazatetracyclic core and the introduction of various substituents. Typical synthetic routes may include:
Formation of the Triazatetracyclic Core: This step may involve cyclization reactions using appropriate precursors and catalysts.
Introduction of Substituents: Functional groups such as the dimethylheptenyl, hydroxycyclohexenyl, and phenyl groups are introduced through various organic reactions, including alkylation, hydroxylation, and aromatic substitution.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
Optimization of Catalysts and Solvents: Selecting the most efficient catalysts and solvents for each reaction step.
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model for studying complex organic reactions and mechanisms. Its unique structure makes it an interesting subject for synthetic organic chemistry research.
Biology
In biology, the compound may have potential applications as a biochemical probe or a drug candidate. Its multiple chiral centers and functional groups may interact with biological molecules in specific ways.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound may have applications in the development of new materials or as a catalyst for specific chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazatetracyclic core and various functional groups may allow it to bind to these targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other triazatetracyclic molecules or compounds with multiple chiral centers and functional groups. Examples include:
Triazacyclohexanes: Compounds with a similar triazatetracyclic core.
Polycyclic Aromatic Compounds: Compounds with multiple aromatic rings and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C36H49N3O3 |
|---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione |
InChI |
InChI=1S/C36H49N3O3/c1-22(2)23(3)12-13-25(5)30-16-17-31-29-21-33(28-20-27(40)15-14-24(28)4)39-35(42)37(26-10-8-7-9-11-26)34(41)38(39)32(29)18-19-36(30,31)6/h7-13,21-23,25,27,30-33,40H,14-20H2,1-6H3/b13-12+/t23-,25+,27-,30+,31-,32?,33?,36+/m0/s1 |
InChI Key |
JJDZJDYTEVGAGI-WJBNBNTJSA-N |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)C2C=C3[C@@H]4CC[C@@H]([C@]4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)/C=C/[C@H](C)C(C)C |
Canonical SMILES |
CC1=C(CC(CC1)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)C=CC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)

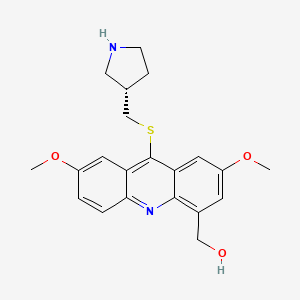

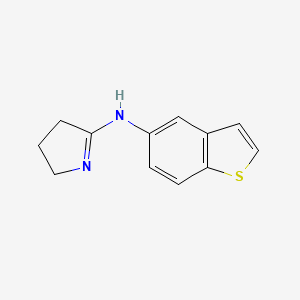
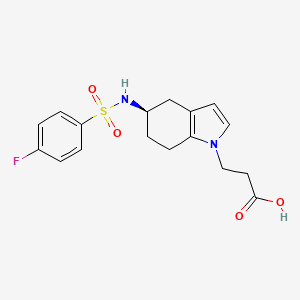
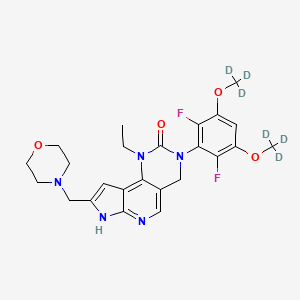
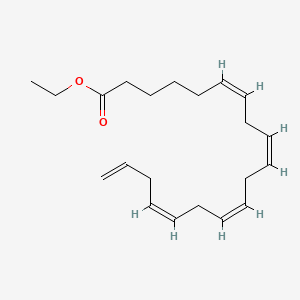
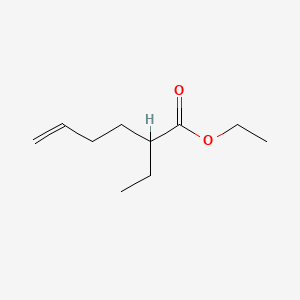
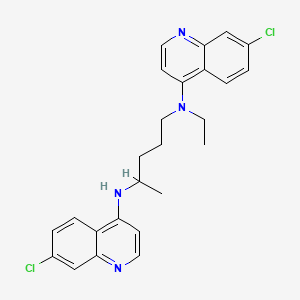
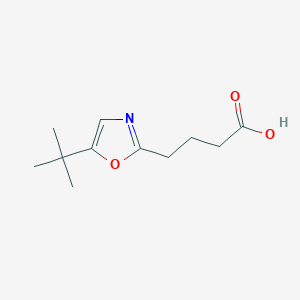
![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)
